Sh-053-r-ch3-2'f

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Selective agonist of GABAA receptors α5 subunit; High Quality Biochemicals for Research Uses

Applications De Recherche Scientifique

Behavioral Studies

Research has demonstrated that SH-053-R-CH3-2'F does not significantly alter general activity or anxiety-related behaviors in animal models at certain doses. In studies utilizing the elevated plus maze and water maze tests, it was found to produce effects comparable to those of traditional anxiolytics but with a distinct profile that may reduce side effects associated with sedation and dependency seen in other benzodiazepines .

Neurophysiological Effects

In vitro studies have shown that this compound can modify neuronal firing patterns in neocortical slice cultures. Notably, it was observed to increase the duration of neuronal up states while simultaneously reducing their frequency at low concentrations. This suggests a potential for enhancing cognitive functions without the sedative effects typically associated with GABAA receptor activation .

Pharmacokinetics and Dosage Studies

The pharmacokinetic profile of this compound has been explored through various dose-response studies. For instance, doses up to 30 mg/kg were evaluated for their behavioral effects, revealing that lower doses could enhance cognitive performance without significant anxiolytic or sedative side effects .

Case Study 1: Cognitive Enhancement

A study investigated the effects of this compound on cognitive performance in rodents. The results indicated that administration of low doses improved performance in memory tasks without inducing sedation, suggesting its potential as a cognitive enhancer .

Case Study 2: Anxiety Modulation

In another study focused on anxiety-related behaviors, this compound was administered to subjects subjected to stress-inducing conditions. The compound demonstrated anxiolytic properties without the typical side effects associated with benzodiazepines, such as impaired motor coordination or excessive sedation .

Data Tables

| Study | Objective | Findings | |

|---|---|---|---|

| Study 1 | Evaluate behavioral effects | No significant changes in activity or anxiety levels at 30 mg/kg | Suggests safety profile for cognitive applications |

| Study 2 | Assess neurophysiological impact | Increased up state duration in neocortical neurons at low concentrations | Indicates potential for cognitive enhancement |

| Study 3 | Investigate pharmacokinetics | Effective dose range identified; minimal side effects observed | Supports therapeutic viability |

Propriétés

Numéro CAS |

872874-14-1 |

|---|---|

Formule moléculaire |

C23H18FN3O2 |

Poids moléculaire |

387.4 g/mol |

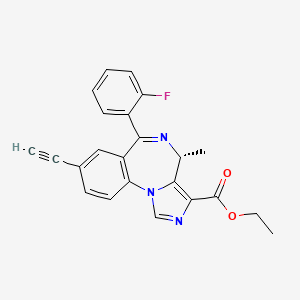

Nom IUPAC |

ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1 |

Clé InChI |

NGYKELBMVXBFSM-CQSZACIVSA-N |

SMILES |

CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |

SMILES isomérique |

CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |

SMILES canonique |

CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |

Synonymes |

(4R)-8-Ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.